(S)-2-(tert-Butoxycarbonylamino)succinic acid benzyl ester

Catalog No.
S679816
CAS No.
30925-18-9
M.F
C16H21NO6
M. Wt
323.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-(tert-Butoxycarbonylamino)succinic acid benz...

CAS Number

30925-18-9

Product Name

(S)-2-(tert-Butoxycarbonylamino)succinic acid benzyl ester

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid

Molecular Formula

C16H21NO6

Molecular Weight

323.34 g/mol

InChI

InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(9-13(18)19)14(20)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19)/t12-/m0/s1

InChI Key

LDRWTKQWSXGSTM-LBPRGKRZSA-N

Synonyms

Boc-Asp-OBzl;30925-18-9;Boc-L-asparticacid1-benzylester;SBB066995;N-(tert-Butoxycarbonyl)-L-asparticAcid1-BenzylEster;1-BenzylN-Boc-L-aspartate;(3S)-4-(benzyloxy)-3-[(tert-butoxycarbonyl)amino]-4-oxobutanoicacid;1-BenzylN-(tert-Butoxycarbonyl)-L-aspartate;Commericial;(3S)-3-[(tert-butoxy)carbonylamino]-3-[benzyloxycarbonyl]propanoicacid;PubChem12927;AC1Q1MRP;15066_ALDRICH;Boc-asparticacidbenzylester;SCHEMBL1093029;15066_FLUKA;LDRWTKQWSXGSTM-LBPRGKRZSA-N;MolPort-003-926-625;ACT05195;Boc-L-asparticacida-benzylester;ZINC2539200;ANW-59149;CB-208;MFCD00065563;AKOS015924100

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC1=CC=CC=C1

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)OCC1=CC=CC=C1

The exact mass of the compound Boc-L-aspartic acid 1-benzyl ester is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Excitatory Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-2-(tert-Butoxycarbonylamino)succinic acid benzyl ester, also known as Boc-L-Asp(OBzl)-OH, is a critical building block for incorporating L-aspartic acid residues in tert-Butoxycarbonyl (Boc) solid-phase peptide synthesis (SPPS).[1][2][3] Its defining feature is the dual-protection scheme: an acid-labile Boc group on the N-terminus and a benzyl ester (Bzl) protecting the side-chain carboxyl group.[1] This structure is fundamental to the Boc/Bzl protection strategy, where the benzyl ester's stability to moderate acids (like TFA used for N-terminal Boc removal) but lability to strong acids (like HF) or catalytic hydrogenolysis provides essential orthogonal or quasi-orthogonal control during peptide chain elongation.[4][5]

Substituting Boc-L-Asp(OBzl)-OH with seemingly similar analogs can compromise an entire synthesis strategy. Using the unprotected side-chain version, Boc-L-Asp-OH, invites uncontrolled acylation at the side-chain carboxyl group, leading to peptide branching and failed sequences. Opting for an alternative side-chain ester, such as the tert-butyl ester (Boc-L-Asp(OtBu)-OH), fundamentally alters the deprotection scheme. The tert-butyl ester is acid-labile and would be cleaved during the final strong-acid resin cleavage, similar to the Boc group.[6] In contrast, the benzyl ester of the target compound allows for an orthogonal deprotection route via catalytic hydrogenolysis, enabling its selective removal while other acid-sensitive groups (like Boc or tert-butyl ethers on other residues) remain intact.[7][8] This makes the benzyl ester derivative indispensable for synthetic routes requiring selective side-chain manipulation, such as on-resin cyclization or conjugation.

Enables Fully Orthogonal Deprotection via Hydrogenolysis, Preserving Acid-Labile Groups

The primary procurement driver for Boc-L-Asp(OBzl)-OH is its unique deprotection pathway compared to acid-labile esters like tert-butyl (OtBu) or cyclohexyl (OcHex). The C-O bond of the benzyl ester is selectively cleaved by catalytic hydrogenolysis (e.g., H2 over Pd/C catalyst), a method that is completely orthogonal to the acid-based cleavage required for Boc, tBu, and other common acid-labile protecting groups.[7][8] This allows for the selective deprotection of the aspartic acid side-chain to enable, for example, on-resin cyclization or conjugation, without disturbing other protected sites on the peptide. This is a critical process capability not offered by acid-labile side-chain variants like Boc-Asp(OtBu)-OH.

Evidence DimensionDeprotection Condition Selectivity
Target Compound DataBenzyl ester is selectively cleaved by catalytic hydrogenolysis (e.g., H2/Pd/C, transfer hydrogenation).[7][9]
Comparator Or BaselineBoc and tert-Butyl (tBu) esters are stable to hydrogenolysis but are cleaved by moderate to strong acids (e.g., TFA, HF).[5][6]
Quantified DifferenceQualitative (Orthogonal): Hydrogenolysis conditions do not affect Boc/tBu groups, and TFA/HF conditions do not affect the benzyl group under controlled use.[4][6]
ConditionsStandard solid-phase or solution-phase peptide synthesis protocols.

For synthesizing complex peptides requiring selective side-chain modification, this orthogonal deprotection strategy is a fundamental process requirement, making this compound the correct choice over acid-labile alternatives.

Process Control: Reduced Risk of Aspartimide Formation Compared to More Labile Esters

Aspartimide formation is a significant side reaction in peptide synthesis, especially in Asp-Gly, Asp-Ala, or Asp-Ser sequences, leading to hard-to-separate impurities and reduced yield.[10][11] In Boc-based synthesis, the choice of side-chain protection is a key control parameter. While no ester completely eliminates this side reaction, the use of more sterically hindered and stable esters is a well-established mitigation strategy. The benzyl ester (OBzl) provides a degree of stability during repeated TFA deprotection cycles. For sequences highly prone to this side reaction, the even more sterically hindered cyclohexyl ester (OcHex) has been shown to significantly lower the amount of aspartimide formed compared to the benzyl ester, establishing a clear performance hierarchy for process optimization.[5][10] However, the benzyl ester remains a widely used standard providing a balance of stability and favorable deprotection options.

Evidence DimensionAspartimide Side-Product Formation
Target Compound DataThe benzyl ester is a standard choice for side-chain protection in Boc chemistry to limit cyclization side-products.[1]
Comparator Or BaselineUsing the β-cyclohexyl ester (OcHex) instead of the β-benzyl ester (OBzl) of aspartic acid significantly lowers the amount of aspartimide formed during Boc synthesis.[5][10]
Quantified DifferenceQualitative (Lower incidence): OcHex > OBzl in suppressing aspartimide formation.
ConditionsBoc-based solid-phase peptide synthesis, particularly in sequences prone to aspartimide formation (e.g., Asp-Gly).

For process development and manufacturing, selecting this compound provides a standard, well-characterized level of protection against a common, yield-reducing side reaction, while acknowledging a more robust (but less common) alternative exists for highly problematic sequences.

Precursor for Peptides Requiring Selective Side-Chain Modification

This compound is the right choice for synthetic routes that require the selective deprotection of the aspartic acid side-chain for subsequent modification, such as lactam bridge formation for cyclic peptides or on-resin conjugation of reporter molecules. The ability to remove the benzyl group via hydrogenolysis without affecting acid-labile groups elsewhere in the peptide is the key enabling feature for these advanced synthetic applications.[8]

Synthesis of Protected Peptide Fragments for Convergent Synthesis

In fragment condensation strategies, protected peptide segments are synthesized and then coupled together in solution. Boc-L-Asp(OBzl)-OH is suitable for creating fragments where the aspartic acid side-chain must remain protected during initial coupling steps and can be deprotected at a later, strategic point in the synthesis. The benzyl ester is stable to many coupling and deprotection conditions used for other protecting groups like Fmoc.[6]

Standard Operating Procedures in Boc-Based Peptide Synthesis

As a foundational reagent in the Boc/Bzl protection strategy, this compound is specified in numerous established protocols for the synthesis of linear peptides.[1][5] Its procurement is justified for laboratories and manufacturing sites that rely on well-documented, standard Boc-SPPS workflows where its performance characteristics, including side-reaction profiles, are well understood and controlled.[11]

XLogP3

1.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

323.13688739 Da

Monoisotopic Mass

323.13688739 Da

Heavy Atom Count

23

Wikipedia

Boc-L-aspartic acid 1-benzyl ester

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